molecular formula C27H29NO2 B14212547 (4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone CAS No. 824960-98-7

(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B14212547
CAS No.: 824960-98-7
M. Wt: 399.5 g/mol
InChI Key: SNCKIADQCHVLDK-UHFFFAOYSA-N
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Description

(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone is a synthetic compound that belongs to the class of naphthoylindoles. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure consists of a naphthalene ring substituted with an ethoxy group and an indole ring substituted with a methyl and pentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound acts as an agonist, binding to these receptors and modulating their activity . This interaction can influence various signaling pathways, leading to a range of biological effects.

Comparison with Similar Compounds

Properties

CAS No.

824960-98-7

Molecular Formula

C27H29NO2

Molecular Weight

399.5 g/mol

IUPAC Name

(4-ethoxynaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone

InChI

InChI=1S/C27H29NO2/c1-4-6-11-18-28-19(3)26(23-14-9-10-15-24(23)28)27(29)22-16-17-25(30-5-2)21-13-8-7-12-20(21)22/h7-10,12-17H,4-6,11,18H2,1-3H3

InChI Key

SNCKIADQCHVLDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OCC)C

Origin of Product

United States

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